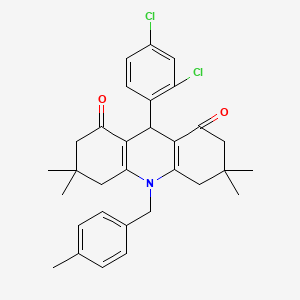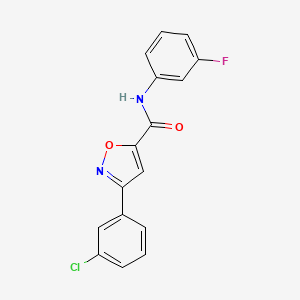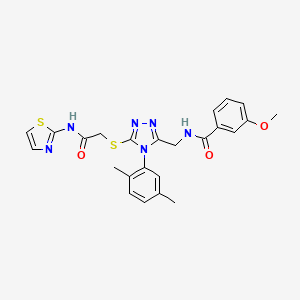![molecular formula C26H25N3O2S B11456128 2-(benzylsulfanyl)-8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11456128.png)
2-(benzylsulfanyl)-8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound belonging to the class of pyrimido[4,5-b]quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a quinoline core fused with a pyrimidine ring, along with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be achieved through a multi-component reaction involving barbituric acid, aldehydes, and anilines. . The reaction typically involves the following steps:
Condensation: Barbituric acid reacts with an aldehyde to form an intermediate.
Cyclization: The intermediate undergoes cyclization with an aniline derivative to form the pyrimido[4,5-b]quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-(benzylsulfanyl)-8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antitumor activity and has been studied for its effects on various cancer cell lines.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as quinine and chloroquine, are known for their antimalarial and antitumor activities.
Pyrimidoquinoline Derivatives: Similar compounds include pyrimido[4,5-b]quinoline analogs with various substituents that exhibit diverse biological activities.
Uniqueness
2-(benzylsulfanyl)-8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its benzylsulfanyl group and dimethyl substituents contribute to its stability and reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H25N3O2S |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-8,8-dimethyl-5-phenyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C26H25N3O2S/c1-26(2)13-18-21(19(30)14-26)20(17-11-7-4-8-12-17)22-23(27-18)28-25(29-24(22)31)32-15-16-9-5-3-6-10-16/h3-12,20H,13-15H2,1-2H3,(H2,27,28,29,31) |
InChI Key |
APLKEYLPLCHNJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(1-ethyl-1H-benzo[d]imidazol-2-yl)propyl)pivalamide](/img/structure/B11456055.png)
![1-(4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11456060.png)

![ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11456072.png)
![7-{2-[(2-Fluorobenzyl)oxy]-3-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol](/img/structure/B11456081.png)
![4-(4-chlorophenyl)-12,12-dimethyl-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11456089.png)
![methyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B11456090.png)

![(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]methanesulfonamide](/img/structure/B11456098.png)
![3,4-dimethoxy-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B11456105.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine](/img/structure/B11456116.png)
![ethyl 6-(3,5-dimethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11456120.png)
![Ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate](/img/structure/B11456121.png)

